molecular formula C20H17NO B14302624 N-(1,2,2-Triphenylethylidene)hydroxylamine CAS No. 112292-44-1

N-(1,2,2-Triphenylethylidene)hydroxylamine

Cat. No.: B14302624
CAS No.: 112292-44-1
M. Wt: 287.4 g/mol
InChI Key: HCLZCSMGZBOTFH-UHFFFAOYSA-N
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Description

N-(1,2,2-Triphenylethylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a triphenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2-Triphenylethylidene)hydroxylamine typically involves the reaction of triphenylethylidene derivatives with hydroxylamine. One common method is the nucleophilic addition of hydroxylamine to a triphenylethylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2-Triphenylethylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2,2-Triphenylethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and nitrones.

    Biology: Investigated for its potential role in biochemical pathways involving hydroxylamine derivatives.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-(1,2,2-Triphenylethylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,2-Triphenylethylidene)hydrazine
  • N-(1,2,2-Triphenylethylidene)amine
  • N-(1,2,2-Triphenylethylidene)oxime

Uniqueness

N-(1,2,2-Triphenylethylidene)hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

112292-44-1

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(1,2,2-triphenylethylidene)hydroxylamine

InChI

InChI=1S/C20H17NO/c22-21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,22H

InChI Key

HCLZCSMGZBOTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)C3=CC=CC=C3

Origin of Product

United States

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